Carbonic anhydrase inhibitor 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

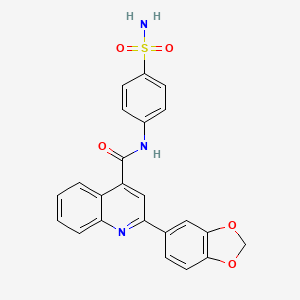

Molecular Formula |

C23H17N3O5S |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C23H17N3O5S/c24-32(28,29)16-8-6-15(7-9-16)25-23(27)18-12-20(26-19-4-2-1-3-17(18)19)14-5-10-21-22(11-14)31-13-30-21/h1-12H,13H2,(H,25,27)(H2,24,28,29) |

InChI Key |

RUZZTBSPLOGDOG-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=CC=C(C=C5)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Architect of Neuronal Acidity: A Technical Guide to Carbonic Anhydrase VII in pH Regulation

For Immediate Release

A Deep Dive into the Pivotal Role of Carbonic Anhydrase VII in Neuronal pH Homeostasis and its Implications for Neurological Disorders and Drug Development

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the critical functions of Carbonic Anhydrase VII (CAVII) in the intricate regulation of neuronal pH. This whitepaper provides an in-depth exploration of CAVII's biochemical properties, its precise localization within the nervous system, and its profound impact on neuronal excitability, particularly through its modulation of GABAergic signaling. The guide also delves into the experimental methodologies used to elucidate these functions and presents key quantitative data in a clear, comparative format, offering a vital resource for advancing research and therapeutic strategies targeting neurological conditions.

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] Among the various isoforms, CAVII stands out for its high catalytic efficiency and its specific expression within neurons.[2][3] This guide synthesizes current knowledge to illuminate the multifaceted role of CAVII, a key player in maintaining the delicate pH balance essential for normal brain function.

Core Functions and Significance of Neuronal Carbonic Anhydrase VII

CAVII is a cytosolic enzyme predominantly expressed in the brain, where it plays a crucial role in pH regulation.[2][4] Its high catalytic activity ensures the rapid hydration of CO2 to bicarbonate and a proton, a reaction fundamental to numerous physiological processes.[5] Unlike the ubiquitous CAII isoform, which is found in both neurons and glial cells, CAVII expression is restricted to neurons, suggesting a specialized role in neuronal function.[3][6]

One of the most significant functions of CAVII is its contribution to bicarbonate-driven GABAergic excitation.[6][7][8] Under conditions of intense GABA-A receptor activation, the efflux of bicarbonate ions can lead to a depolarizing effect. CAVII facilitates the rapid replenishment of intracellular bicarbonate, thereby sustaining this excitatory GABAergic transmission.[6][7][8] This process is particularly relevant in the context of febrile seizures, where CAVII has been shown to be a key molecule in age-dependent neuronal pH regulation and the generation of seizure activity.[6][7][8] Studies in CAVII knockout mice have demonstrated a complete absence of electrographic seizures during experimental febrile seizures, highlighting the enzyme's critical role in this pathology.[8]

The developmental expression pattern of CAVII is another crucial aspect of its function. In hippocampal pyramidal neurons, CAVII is the first cytosolic isoform to be functionally expressed, starting around postnatal day 10, a period associated with heightened susceptibility to epileptogenesis.[6] The more widespread CAII isoform is expressed later, around postnatal day 20.[6] This sequential expression underscores the unique and early role of CAVII in shaping neuronal excitability during a critical developmental window.

Quantitative Analysis of Carbonic Anhydrase VII Properties

To fully appreciate the significance of CAVII in neuronal pH regulation, it is essential to consider its kinetic parameters in comparison to other relevant carbonic anhydrase isoforms. The following table summarizes key quantitative data.

| Isoform | kcat (s⁻¹) | KM (mM) for CO₂ | kcat/KM (M⁻¹s⁻¹) | Cellular Localization in CNS | Reference(s) |

| CAVII (murine) | 9.5 x 10⁵ | ~10 | 8 x 10⁷ | Neuronal cytosol | [3][9] |

| CAII (human) | 1.4 x 10⁶ | 12 | 1.17 x 10⁸ | Neuronal and glial cytosol | [10][11] |

| CA (bovine) | 4.0 x 10⁵ | 9 | 4.4 x 10⁷ | Erythrocytes (for comparison) | [12][13] |

Table 1: Comparative Kinetic Parameters of Carbonic Anhydrase Isoforms. This table highlights the high catalytic efficiency (kcat/KM) of CAVII, which is comparable to that of the very fast CAII isoform.

The impact of CAVII on neuronal intracellular pH (pHi) is profound. While precise quantitative data from comparative studies under various physiological conditions are still emerging, studies on knockout models provide valuable insights. For instance, in the absence of CAVII, the rapid, CO2-dependent intracellular acidification seen in wild-type neurons is significantly attenuated.

| Condition | Wild-Type Neurons (pHi change) | CAVII Knockout Neurons (pHi change) | Reference(s) |

| High-frequency GABAergic stimulation | Rapid transient acidification | Attenuated acidification | [6] |

| Experimentally induced febrile seizures | Pronounced pH shifts | Reduced pH shifts, no seizures | [8] |

| Depolarization-induced alkalinization | Biphasic (acidic then alkaline) | Altered kinetics and magnitude | [4] |

Table 2: Qualitative and Inferred Quantitative Impact of CAVII on Neuronal Intracellular pH. This table summarizes the observed effects of CAVII on neuronal pHi based on knockout studies. Further research is needed to provide precise quantitative values for ΔpHi under these conditions.

Experimental Protocols for Studying Carbonic Anhydrase VII Function

Understanding the methodologies used to investigate CAVII is crucial for researchers in the field. This section provides detailed protocols for two key experimental techniques.

Measurement of Carbonic Anhydrase Activity: The Wilbur-Anderson Assay

This electrometric assay measures the time required for a CO2-saturated solution to lower the pH of a buffer solution from 8.3 to 6.3 at 0°C. The presence of carbonic anhydrase accelerates this reaction.[6][14]

Materials:

-

0.02 M Tris-HCl buffer, pH 8.0

-

CO2-saturated water (prepared by bubbling CO2 gas through ice-cold water for at least 30 minutes)

-

Enzyme sample (e.g., brain tissue homogenate)

-

Magnetic stirrer and stir bar

-

Calibrated pH meter and electrode

-

Stopwatch

-

Ice bath

Procedure:

-

Blank Determination (T₀): a. Pipette 6.0 mL of chilled 0.02 M Tris-HCl buffer into a 15-20 mL beaker kept in an ice bath. b. Place a small magnetic stir bar in the beaker and begin gentle stirring. c. Position the pH electrode in the buffer and allow the reading to stabilize at pH 8.3. d. Rapidly add 4.0 mL of CO2-saturated water to the beaker and simultaneously start the stopwatch. e. Record the time (T₀) it takes for the pH to drop from 8.3 to 6.3.[6] A blank time should typically be in the range of 70-100 seconds.

-

Enzyme-Catalyzed Reaction (T): a. Repeat steps 1a-1c. b. Add a known amount of the enzyme sample to the Tris-HCl buffer. c. Rapidly add 4.0 mL of CO2-saturated water and start the stopwatch. d. Record the time (T) it takes for the pH to drop from 8.3 to 6.3.[6]

-

Calculation of Wilbur-Anderson Units:

-

One Wilbur-Anderson unit is defined as: (T₀ - T) / T

-

The result is expressed as units per milligram of protein in the sample.

-

Measurement of Intracellular pH in Neurons using BCECF

The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is widely used to measure intracellular pH (pHi).[15][16] Its fluorescence emission is pH-dependent, allowing for ratiometric measurements that are less susceptible to variations in dye concentration or cell thickness.[15][16]

Materials:

-

BCECF-AM (cell-permeant form of the dye)

-

Krebs-Ringer Buffer (KRB) or other suitable physiological saline

-

Cultured neurons or acute brain slices

-

Epifluorescence microscope with excitation wavelength switching (e.g., 490 nm and 440 nm) and an emission filter (e.g., 530 nm)

-

Digital camera and image analysis software

-

Nigericin (a proton ionophore for calibration)

-

High-potassium calibration buffers of known pH

Procedure:

-

Dye Loading: a. Prepare a stock solution of BCECF-AM in anhydrous DMSO. b. Incubate the cultured neurons or brain slices in KRB containing 1-5 µM BCECF-AM for 15-60 minutes at 37°C.[15][17] c. Wash the cells with fresh KRB to remove extracellular dye.

-

Fluorescence Imaging: a. Place the coverslip with dye-loaded cells on the microscope stage. b. Excite the cells alternately at two wavelengths, one that is pH-sensitive (e.g., 490 nm) and one that is relatively pH-insensitive (isosbestic point, e.g., 440 nm). c. Capture the fluorescence emission at a wavelength around 530-535 nm for each excitation wavelength.[15][18]

-

Data Analysis: a. Calculate the ratio of the fluorescence intensities (e.g., F₄₉₀ / F₄₄₀) for each time point and for each region of interest (e.g., a single neuron).

-

Calibration: a. At the end of the experiment, perfuse the cells with a high-potassium buffer containing nigericin (e.g., 10 µM). This will equilibrate the intracellular and extracellular pH. b. Sequentially perfuse with calibration buffers of known pH values (e.g., ranging from 6.0 to 8.0). c. Measure the fluorescence ratio at each pH value to generate a calibration curve. d. Use the calibration curve to convert the experimental fluorescence ratios to intracellular pH values.

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of molecules and experimental steps, the following diagrams have been generated using the Graphviz DOT language.

Caption: CAVII-mediated GABAergic excitation signaling pathway.

Caption: Experimental workflow for studying CAVII function.

Conclusion and Future Directions

Carbonic anhydrase VII is a pivotal enzyme in the regulation of neuronal pH, with profound implications for neuronal excitability and the pathophysiology of neurological disorders such as epilepsy. Its neuron-specific expression and high catalytic activity make it a compelling target for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the core functions, quantitative data, and experimental methodologies related to CAVII.

Future research should focus on obtaining more precise quantitative data on CAVII-mediated pH changes in different neuronal compartments and under various physiological and pathological conditions. The development of specific inhibitors for CAVII, as opposed to the broad-spectrum inhibitors currently available, will be crucial for dissecting its precise roles and for therapeutic applications.[6] A deeper understanding of the "bicarbonate transport metabolon," the complex of CAs and bicarbonate transporters, will further elucidate the intricate mechanisms of neuronal pH homeostasis.[3][5] The continued investigation of CAVII promises to uncover new insights into the fundamental processes governing brain function and to open new avenues for the treatment of neurological diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anion transport and GABA signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preemptive Regulation of Intracellular pH in Hippocampal Neurons by a Dual Mechanism of Depolarization-Induced Alkalinization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The bicarbonate transport metabolon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. embopress.org [embopress.org]

- 8. Neuronal carbonic anhydrase VII provides GABAergic excitatory drive to exacerbate febrile seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The catalytic properties of murine carbonic anhydrase VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Km values [employees.csbsju.edu]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 16. bio-rad.com [bio-rad.com]

- 17. 4.5. Measurement of Intracellular pH in DRG Cultures by Epifluorescence Microscopy with BCECF [bio-protocol.org]

- 18. "A Fluorescence Technique to Measure Intracellular pH of Single Neurons" by Nick A. Ritucci, Joseph S. Erlichman et al. [corescholar.libraries.wright.edu]

The Pivotal Role of Carbonic Anhydrase 7 in Modulating GABAergic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature central nervous system, crucial for maintaining the delicate balance between neuronal excitation and inhibition. Disruptions in GABAergic signaling are implicated in a host of neurological disorders, including epilepsy. Carbonic anhydrase 7 (CA7), a cytosolic isoenzyme predominantly expressed in neurons, has emerged as a key modulator of GABAergic transmission. This technical guide provides an in-depth analysis of the role of CA7 in GABAergic signaling, summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development.

Introduction: The Intersection of pH Regulation and Neurotransmission

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O leftrightarrow HCO₃⁻ + H⁺).[1] This seemingly simple reaction is fundamental to a variety of physiological processes, including respiration, acid-base balance, and fluid secretion.[2] In the brain, CAs play a critical role in pH regulation, which in turn can profoundly influence neuronal excitability and synaptic transmission.[3]

CA7 is a cytosolic isoform with a distinct expression pattern, appearing in neurons around postnatal day 10 (P10) in rodents.[4][5] Its emergence coincides with a critical period of brain development and maturation of GABAergic signaling. Unlike the more ubiquitous CA2, CA7 is predominantly expressed in neurons.[5] This guide will explore the specific contributions of CA7 to the intricacies of GABAergic transmission.

Quantitative Data on CA7 and GABAergic Function

The following tables summarize key quantitative findings from studies investigating the impact of CA7 on GABAergic signaling and neuronal excitability.

| Parameter | Wild-Type (WT) | CA7 Knockout (KO) | Significance | Reference |

| GABAergic Response to High-Frequency Stimulation (HFS) | ||||

| Initial slope of depolarizing shift (mV/s) | 13.53 ± 1.27 | 6.39 ± 0.96 | P < 0.001 | [5] |

| Febrile Seizure (FS) Phenotype in P13-P14 Mice | ||||

| Incidence of electrographic seizures | Seizures reliably induced (n=9) | Complete absence of seizures (n=7) | - | [5] |

| Baseline breath rate (breaths/min) | 153 ± 11 | 157 ± 8 | Not significant | [5] |

| Breath rate during hyperthermia (breaths/min) | 272 ± 28 | 279 ± 12 | Not significant | [5] |

Table 1: Impact of CA7 Knockout on GABAergic Depolarization and Seizure Susceptibility. This table highlights the significant reduction in the depolarizing GABAergic response and the complete resistance to experimental febrile seizures in CA7 knockout mice compared to their wild-type littermates.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involving CA7 in GABAergic transmission.

Caption: CA7-mediated enhancement of GABAergic excitation.

The diagram above illustrates how CA7, through the catalytic hydration of CO₂, increases the intracellular concentration of bicarbonate (HCO₃⁻).[1] During intense GABA-A receptor activation, the efflux of HCO₃⁻ contributes to a depolarizing current, which can counteract the hyperpolarizing influx of chloride (Cl⁻), leading to a net excitatory effect.[4][5] This bicarbonate-driven GABAergic excitation is a key mechanism underlying the pro-convulsant role of CA7 in certain contexts, such as febrile seizures.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on CA7 and GABAergic transmission.

Generation and Genotyping of CA7 Knockout Mice

-

Gene Targeting: A targeting vector is designed to delete a critical portion of the Car7 gene (e.g., exons 5-7). This is introduced into embryonic stem (ES) cells, and correctly targeted clones are selected.

-

Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

-

Breeding and Genotyping: Chimeric offspring are bred to establish germline transmission. Subsequent generations are genotyped using polymerase chain reaction (PCR) with primers flanking the deleted region to distinguish between wild-type, heterozygous, and homozygous knockout animals.[6]

Electrophysiological Recordings in Brain Slices

-

Slice Preparation: Mice (e.g., P13-P14) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) containing the hippocampus are prepared using a vibratome.

-

Recording Conditions: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature. Whole-cell patch-clamp recordings are performed on visually identified pyramidal neurons.

-

Stimulation and Recording: A stimulating electrode is placed in the stratum radiatum to evoke GABAergic responses. Pharmacological agents are added to the aCSF to isolate GABA-A receptor-mediated currents (e.g., AP5 and CNQX to block ionotropic glutamate receptors). The membrane potential and currents are recorded using a patch-clamp amplifier.[5]

-

Data Analysis: The initial slope of the depolarizing shift in membrane potential following high-frequency stimulation (HFS) is measured to quantify the excitatory GABAergic response.[5]

Induction of Experimental Febrile Seizures

-

Animal Preparation: P13-P14 mouse pups are used. A recording electrode is placed over the cerebral cortex to monitor electrographic activity.

-

Hyperthermia Induction: The core body temperature of the pup is gradually increased using a heat lamp or a heated air stream. The temperature is continuously monitored with a rectal probe.

-

Seizure Monitoring: The onset of behavioral and electrographic seizures is observed and recorded. The latency to the first seizure and the total seizure duration are quantified.[5]

The Role of CA7 in Pathophysiology: Epilepsy

The findings from studies on CA7 knockout mice strongly implicate this enzyme in the pathophysiology of certain types of epilepsy, particularly febrile seizures.[4][5] The age-dependent expression of CA7, peaking during the typical age range for febrile seizures in children, further supports this connection.[5] The mechanism involves CA7-mediated enhancement of bicarbonate-driven GABAergic excitation, which can transform an inhibitory signal into a pro-convulsant one under conditions of intense neuronal activity and respiratory alkalosis.[4][5]

CA7 as a Therapeutic Target

The critical role of CA7 in promoting neuronal excitation under specific conditions makes it an attractive target for the development of novel anti-epileptic drugs.[7] Isoform-specific inhibitors of CA7 could potentially offer a more targeted therapeutic approach with fewer side effects compared to broad-spectrum carbonic anhydrase inhibitors like acetazolamide. The development of such inhibitors is an active area of research.[7]

Conclusion

Carbonic anhydrase 7 is a key player in the complex regulation of GABAergic transmission. Its unique neuronal expression and developmental profile position it as a critical factor in shaping neuronal excitability, particularly during early life. The evidence strongly suggests that by providing a source of bicarbonate, CA7 can facilitate a paradoxical excitatory effect of GABA, a mechanism with significant implications for our understanding and treatment of neurological disorders such as epilepsy. Further research into the specific functions of CA7 and the development of selective inhibitors holds great promise for advancing therapeutic strategies for these conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. CA7 carbonic anhydrase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Neuronal carbonic anhydrase VII provides GABAergic excitatory drive to exacerbate febrile seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase seven bundles filamentous actin and regulates dendritic spine morphology and density - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Active Site of Human Carbonic Anhydrase VII

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of human carbonic anhydrase VII (CA VII), a crucial enzyme implicated in various physiological processes and a significant target for therapeutic development, particularly in the context of neurological disorders.

Introduction to Carbonic Anhydrase VII

Human carbonic anhydrase VII (hCA VII) is a cytosolic enzyme belonging to the α-class of carbonic anhydrases.[1] These zinc metalloenzymes are vital for catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and bone resorption.[1] CA VII is of particular interest to researchers due to its high catalytic efficiency and its prominent expression in the central nervous system, making it a key target for the development of drugs aimed at treating conditions like epilepsy.

Structural Overview of Human Carbonic Anhydrase VII

The three-dimensional structure of hCA VII has been elucidated through X-ray crystallography, providing critical insights into its function and mechanism of inhibition.

Crystallographic Data

A representative crystal structure of human CA VII in complex with an inhibitor is available in the Protein Data Bank (PDB). This structural data is foundational for structure-based drug design and for understanding the enzyme's catalytic mechanism.

| Parameter | Value | PDB ID |

| Method | X-RAY DIFFRACTION | 7NC4[2] |

| Resolution | 1.60 Å | 7NC4[2] |

| Expression System | Escherichia coli BL21(DE3) | 7NC4[2] |

| Classification | LYASE | 7NC4[2] |

Key Structural Features

The overall fold of hCA VII is characteristic of the α-carbonic anhydrase family, featuring a central 10-stranded β-sheet. The active site is situated in a conical cavity, approximately 15 Å deep, with the catalytic zinc ion located at its base. A disulfide bond has been observed between cysteine residues 54 and 178, though it is suggested this may be an artifact of oxidizing conditions during protein handling as these cysteines are not conserved across other α-CAs.[1]

The Active Site of Carbonic Anhydrase VII

The active site of hCA VII is a complex environment, exquisitely tuned for its catalytic function. It can be conceptually divided into the catalytic zinc ion and its coordinating residues, a hydrophilic region, and a hydrophobic region.

The Catalytic Zinc Ion and Coordinating Residues

At the heart of the active site lies a single zinc ion (Zn²⁺), which is essential for catalysis. This ion is tetrahedrally coordinated by the imidazole side chains of three highly conserved histidine residues and a water molecule or hydroxide ion.

-

Zinc Coordinating Histidines: His94, His96, His119[1]

The Hydrophilic and Hydrophobic Pockets

The active site cavity is further characterized by two distinct regions that play crucial roles in substrate binding, catalysis, and proton shuttling.

-

Hydrophilic Residues: This region is involved in the intricate network of hydrogen bonds that facilitates the proton shuttle, a rate-limiting step in catalysis. Key hydrophilic residues include:

-

Tyr7

-

Asn62

-

His64 (the proton shuttle)

-

Asn67

-

Thr199

-

Thr200[1]

-

-

Hydrophobic Residues: This pocket is responsible for binding the nonpolar CO₂ substrate in the correct orientation for nucleophilic attack by the zinc-bound hydroxide. Important hydrophobic residues are:

-

Val121

-

Val143

-

Leu198

-

Val207

-

Trp209[1]

-

Catalytic Mechanism and Kinetics

The catalytic cycle of hCA VII for the hydration of CO₂ involves two main steps:

-

Nucleophilic Attack: The zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of the CO₂ molecule, which is held in the hydrophobic pocket. This results in the formation of a zinc-bound bicarbonate ion.[1]

-

Proton Transfer (Rate-Limiting Step): The bicarbonate is displaced by a water molecule. A proton is then transferred from this zinc-bound water molecule to the bulk solvent via the proton shuttle residue, His64, regenerating the catalytically active zinc-bound hydroxide.[1]

Kinetic Parameters for CO₂ Hydration

The efficiency of hCA VII is reflected in its kinetic parameters. The following table summarizes the key kinetic constants for the hydration of carbon dioxide.

| Parameter | Value | Conditions |

| kcat (s⁻¹) | 9.5 x 10⁵ | pH 7.5, 20°C |

| KM (mM) | 11.4 | pH 7.5, 20°C |

| kcat/KM (M⁻¹s⁻¹) | 8.3 x 10⁷ | pH 7.5, 20°C |

Note: The kinetic data is derived from a study on human CA VII, where kcat and kcat/KM were reported, and KM was calculated from these values.

Inhibition of Carbonic Anhydrase VII

Due to its role in neurological processes, the inhibition of hCA VII is a major focus of drug development. Sulfonamides are a well-established class of potent CA inhibitors that act by coordinating to the active site zinc ion.

Inhibition Constants (Ki) of Common Sulfonamide Inhibitors

The following table presents the inhibition constants for several clinically relevant sulfonamide inhibitors against hCA VII.

| Inhibitor | Ki (nM) |

| Acetazolamide | 2.1 - 3.5 |

| Methazolamide | 2.1 - 3.5 |

| Topiramate | <1 |

| Dichlorophenamide | 26.5 |

| Dorzolamide | 2.1 - 3.5 |

| Brinzolamide | 2.1 - 3.5 |

| Benzolamide | <1 |

Experimental Protocols

This section details the methodologies for key experiments in the study of carbonic anhydrase VII.

Recombinant Expression and Purification of hCA VII

-

Transformation: Transform E. coli BL21(DE3) cells with an expression vector containing the hCA VII gene.

-

Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer. Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Purify the soluble hCA VII from the supernatant using an affinity column, such as a p-aminomethylbenzenesulfonamide-sepharose resin, which specifically binds carbonic anhydrases.

-

Elution: Elute the bound hCA VII from the column using a suitable elution buffer.

-

Dialysis and Storage: Dialyze the purified protein against a storage buffer and store at -80°C.

X-ray Crystallography of hCA VII

-

Crystallization Screening: Screen for crystallization conditions using various commercially available or custom-made screens with methods such as hanging-drop or sitting-drop vapor diffusion.

-

Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Cryo-protection: Soak the crystals in a cryo-protectant solution to prevent ice formation during flash-cooling.

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known carbonic anhydrase structure as a search model. Refine the structure using crystallographic software.[3]

Stopped-Flow Assay for CA VII Kinetics

-

Principle: This method measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator dye is used to monitor the reaction.

-

Instrumentation: A stopped-flow spectrophotometer is required to rapidly mix the enzyme and substrate solutions and monitor the absorbance change of the pH indicator over a short time scale.[4]

-

Procedure:

-

Prepare a buffered solution containing a known concentration of the purified hCA VII enzyme and a pH indicator (e.g., phenol red).

-

Prepare a CO₂-saturated buffer solution.

-

Rapidly mix the enzyme and substrate solutions in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator at its λmax as a function of time.

-

Calculate the initial rate of the reaction from the slope of the absorbance versus time plot.

-

Repeat the experiment with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (kcat and KM).[4]

-

Visualized Workflows and Pathways

The following diagrams illustrate key processes in the research and development pipeline for carbonic anhydrase VII.

References

Subcellular Localization of Carbonic Anhydrase VII in the Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of Carbonic Anhydrase VII (CA VII) in the brain. CA VII, a cytosolic enzyme, plays a critical role in neuronal pH regulation and excitability. Understanding its precise location is paramount for elucidating its physiological functions and for the development of targeted therapeutics for neurological disorders.

Quantitative Data on CA VII Distribution

While precise quantitative data on the absolute concentration of CA VII in various brain compartments is not extensively available in the literature, a summary of its relative expression and localization has been compiled from multiple studies.

| Brain Region/Cell Type | Subcellular Localization | Relative Expression Level | Key Findings |

| Hippocampus (CA1 Pyramidal Neurons) | Cytosol (Somata and Dendrites)[1] | High, with a steep developmental upregulation.[2] | Expression commences around postnatal day 10 (P10) in rodents.[1] |

| Cerebrum (Cortical Layer Neurons) | Cytosol | Moderate | mRNA expression has been detected.[3] |

| Thalamus & Medial Habenulae | Cytosol | Moderate | mRNA expression has been detected.[3] |

| Cerebellum (Purkinje Cells) | Cytosol | Moderate to Low | Transcribed to varying degrees in Purkinje cells.[3] |

| Glial Cells | Not Expressed | None | CA VII expression is restricted to neurons, unlike the ubiquitous CA II isoform.[1] |

| Pia Mater & Choroid Plexus | Intracellular | Moderate | mRNA expression has been detected.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the subcellular localization of CA VII in the brain.

Immunohistochemistry (IHC) for CA VII Localization

This protocol is adapted from standard procedures for immunohistochemical staining of mouse brain tissue.[4][5][6]

Objective: To visualize the distribution of CA VII protein in brain tissue sections.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-Buffered Saline (PBS)

-

PBS with Triton X-100 (PBS-T)

-

Blocking solution (e.g., 10% normal donkey serum in PBS-T)

-

Primary antibody: Anti-Carbonic Anhydrase VII antibody

-

Secondary antibody: Fluorophore-conjugated anti-species IgG

-

DAPI or Hoechst stain

-

Mounting medium

-

Microscope slides

-

Freezing microtome or vibratome

Procedure:

-

Tissue Preparation:

-

Perfuse the animal transcardially with ice-cold PBS followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.

-

Freeze the brain and section it into 30-40 µm thick coronal or sagittal sections using a freezing microtome or vibratome.

-

Collect sections in PBS and store at 4°C.

-

-

Staining:

-

Wash free-floating sections three times in PBS for 5 minutes each.

-

Permeabilize the tissue by washing with PBS-T for 10-15 minutes.

-

Incubate sections in blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding.

-

Incubate sections with the primary anti-CA VII antibody diluted in antibody solution (e.g., blocking solution) overnight at 4°C with gentle agitation.

-

Wash sections three times with PBS-T for 10 minutes each.

-

Incubate sections with the appropriate fluorophore-conjugated secondary antibody, diluted in antibody solution, for 2 hours at room temperature in the dark.

-

Wash sections three times with PBS-T for 10 minutes each in the dark.

-

-

Counterstaining and Mounting:

-

Incubate sections with a nuclear counterstain like DAPI or Hoechst (e.g., 1 µg/ml in PBS) for 5-10 minutes.

-

Wash sections twice with PBS.

-

Mount the sections onto microscope slides and allow them to air dry briefly.

-

Add a drop of mounting medium and coverslip.

-

Seal the edges of the coverslip with nail polish.

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope. The CA VII signal will be observed in the cytoplasm of positive cells.

-

Subcellular Fractionation and Western Blotting

This protocol outlines the separation of brain tissue into subcellular fractions followed by the detection of CA VII by Western blotting.[7][8][9]

Objective: To determine the presence and relative abundance of CA VII in different subcellular compartments (e.g., cytoplasm, membrane, nucleus).

Part 1: Subcellular Fractionation

Materials:

-

Fresh or frozen brain tissue (e.g., hippocampus)

-

Homogenization buffer (e.g., hypotonic buffer with protease inhibitors)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Fractionation buffers (cytoplasmic, membrane, and nuclear extraction buffers)

Procedure:

-

Homogenization:

-

Mince the brain tissue on ice.

-

Homogenize the tissue in ice-cold hypotonic buffer using a Dounce homogenizer.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei (P1).

-

Collect the supernatant (S1).

-

Centrifuge the S1 fraction at a higher speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the mitochondrial fraction.

-

Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to separate the microsomal/membrane fraction (pellet) from the cytosolic fraction (supernatant).

-

-

Fraction Extraction:

-

The final supernatant is the cytosolic fraction.

-

Resuspend the nuclear and membrane pellets in their respective extraction buffers to solubilize the proteins.

-

Part 2: Western Blotting

Materials:

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-Carbonic Anhydrase VII antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Determine the protein concentration of each subcellular fraction using a protein assay.

-

Mix equal amounts of protein from each fraction with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis and Transfer:

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-CA VII antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system. The presence of a band at the correct molecular weight for CA VII in the cytosolic fraction will confirm its subcellular localization.

-

Signaling Pathways and Experimental Workflows

Role of CA VII in GABAergic Signaling

CA VII plays a crucial role in modulating GABAergic signaling, particularly in the context of high-frequency neuronal activity. It catalyzes the rapid hydration of CO2 to bicarbonate (HCO3-) and a proton.[10] In neurons, an increased intracellular HCO3- concentration can alter the driving force for Cl- ions through the GABA-A receptor, leading to a depolarizing, and therefore excitatory, GABAergic response.[1][2][11]

Caption: Role of CA VII in bicarbonate-driven GABAergic excitation.

Experimental Workflow: Subcellular Fractionation and Western Blotting

The following diagram illustrates the logical flow of the experimental protocol for determining the subcellular localization of CA VII.

Caption: Workflow for CA VII subcellular localization analysis.

References

- 1. Neuronal carbonic anhydrase VII provides GABAergic excitatory drive to exacerbate febrile seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Isoform VII Acts as a Molecular Switch in the Development of Synchronous Gamma-Frequency Firing of Hippocampal CA1 Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential expression of the carbonic anhydrase genes for CA VII (Car7) and CA-RP VIII (Car8) in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunohistochemistry (IHC) protocol [hellobio.com]

- 5. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]

- 6. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 7. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subcellular Protein Fractionation | Thermo Fisher Scientific - US [thermofisher.com]

- 9. 8 Top Tips for Subcellular Fractionation | Proteintech Group [ptglab.com]

- 10. embopress.org [embopress.org]

- 11. A paradoxical switch: the implications of excitatory GABAergic signaling in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

Carbonic Anhydrase 7 (CA7): A Key Modulator of Neuronal Excitability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase 7 (CA7) is a cytosolic zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Predominantly expressed in the nervous system, CA7 plays a critical role in regulating neuronal pH and modulating synaptic transmission. Its unique spatiotemporal expression pattern and functional properties make it a protein of significant interest in neuroscience research and a potential target for therapeutic intervention in neurological disorders. This technical guide provides a comprehensive overview of CA7 expression in different neuronal populations, detailed experimental protocols for its study, and a depiction of its role in neuronal signaling pathways.

Data Presentation: Quantitative Expression of CA7 in Neuronal Populations

The expression of CA7 varies across different neuronal subtypes. Single-cell RNA sequencing data from the human cerebral cortex reveals distinct patterns of CA7 mRNA expression in excitatory and inhibitory neurons.

Table 1: CA7 mRNA Expression in Major Neuronal Cell Types of the Human Cerebral Cortex

| Cell Type | CA7 Expression (nTPM*) |

| Excitatory Neurons | 15.8 |

| Inhibitory Neurons | 9.7 |

*nTPM: normalized Transcripts Per Million. Data sourced from the Human Protein Atlas[1].

Table 2: CA7 mRNA Expression in Subtypes of Excitatory Neurons

| Excitatory Neuron Subtype | CA7 Expression (nTPM*) |

| Excitatory c-0 | 18.2 |

| Excitatory c-1 | 16.5 |

| Excitatory c-2 | 17.1 |

| Excitatory c-7 | 14.3 |

| Excitatory c-9 | 15.9 |

| Excitatory c-10 | 16.2 |

*nTPM: normalized Transcripts Per Million. Data sourced from the Human Protein Atlas[1].

Table 3: CA7 mRNA Expression in Subtypes of Inhibitory Neurons

| Inhibitory Neuron Subtype | CA7 Expression (nTPM*) |

| Inhibitory c-5 | 10.1 |

| Inhibitory c-6 | 9.8 |

| Inhibitory c-8 | 9.5 |

| Inhibitory c-14 | 9.9 |

| Inhibitory c-15 | 9.2 |

| Inhibitory c-17 | 10.3 |

*nTPM: normalized Transcripts Per Million. Data sourced from the Human Protein Atlas[1].

Experimental Protocols

Immunohistochemistry (IHC) for CA7 Protein Detection in Rodent Brain Tissue

This protocol outlines the steps for localizing CA7 protein in free-floating rodent brain sections.

1. Tissue Preparation:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.

-

Freeze the brain in optimal cutting temperature (OCT) compound and section it at 30-40 µm thickness using a cryostat.

-

Collect sections in a cryoprotectant solution and store them at -20°C until use.

2. Immunohistochemical Staining:

-

Wash free-floating sections three times in PBS for 10 minutes each.

-

Perform antigen retrieval by incubating sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes.

-

Allow sections to cool to room temperature and wash three times in PBS.

-

Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

-

Incubate sections with a primary antibody against CA7 (diluted in blocking buffer) overnight at 4°C.

-

Wash sections three times in PBS with 0.1% Triton X-100 (PBST).

-

Incubate sections with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488, diluted in blocking buffer) for 2 hours at room temperature in the dark.

-

Wash sections three times in PBST.

-

Mount sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

3. Imaging and Analysis:

-

Visualize the sections using a confocal or fluorescence microscope.

-

Capture images at appropriate magnifications.

-

Quantify the fluorescence intensity in different neuronal populations, which can be identified by morphology and location, or by co-staining with specific neuronal markers.

In Situ Hybridization (ISH) for CA7 mRNA Detection in Mouse Brain Tissue

This protocol describes the detection of CA7 mRNA in fixed-frozen mouse brain sections using commercially available RNAscope probes.

1. Sample Preparation:

-

Perfuse mice with freshly prepared 4% PFA in PBS.

-

Dissect the brain and post-fix in 4% PFA at 4°C overnight.

-

Immerse the tissue in 30% sucrose in PBS at 4°C until it sinks.

-

Freeze the tissue in OCT embedding media and store it at -80°C.

-

Section the tissue into 20 µm thick slices and mount on Superfrost Plus slides.[2] Store at -80°C or proceed to pretreatment.

2. Pretreatment:

-

Bake slides at 60°C for 30 minutes in a hybridization incubator.

-

Post-fix slides in 4% PFA for 15 minutes at 4°C.

-

Dehydrate the tissue by immersing slides sequentially in 50%, 70%, and 100% ethanol for 5 minutes each.[2]

-

Air dry slides for 5 minutes at room temperature.

-

Apply RNAscope Hydrogen Peroxide and incubate for 10 minutes at room temperature.

3. Probe Hybridization and Signal Amplification:

-

Wash slides in distilled water.

-

Perform target retrieval by incubating slides in RNAscope Target Retrieval Reagent at 98-102°C for 5 minutes.

-

Wash slides in distilled water and then in 100% ethanol.

-

Apply Protease Plus and incubate at 40°C for 30 minutes.

-

Wash slides in distilled water.

-

Apply the CA7-specific RNAscope probe and incubate at 40°C for 2 hours.

-

Proceed with the signal amplification steps (Amp 1, Amp 2, Amp 3, and Amp 4) according to the manufacturer's instructions (ACD Bio).

4. Visualization and Analysis:

-

Mount the slides with a fluorescent mounting medium.

-

Image the slides using a confocal or fluorescence microscope.

-

Quantify the number of CA7 mRNA puncta per cell in different neuronal populations.

Signaling Pathways and Workflows

CA7 in GABAergic Signaling

Carbonic anhydrase 7 plays a pivotal role in modulating the efficacy of GABAergic neurotransmission, particularly in the context of high-frequency synaptic activity. By catalyzing the rapid conversion of CO2 to bicarbonate (HCO3-) and protons, CA7 ensures a sufficient intracellular supply of bicarbonate. This is critical because GABA-A receptors, in addition to being permeable to chloride ions (Cl-), also exhibit a significant permeability to bicarbonate.

Under conditions of intense GABAergic input, the efflux of bicarbonate through GABA-A receptor channels can lead to a transient depolarization of the postsynaptic neuron. CA7 activity enhances this bicarbonate-driven depolarization, which can paradoxically lead to an excitatory effect of GABA, especially during early neuronal development when intracellular chloride concentrations are high.

Figure 1. Signaling pathway of CA7 in GABAergic transmission.

Experimental Workflow for Analyzing CA7 Expression

A typical workflow to investigate the expression of CA7 in different neuronal populations involves a combination of histological and molecular techniques.

Figure 2. Experimental workflow for CA7 expression analysis.

Conclusion

Carbonic anhydrase 7 is a crucial enzyme in the central nervous system, with a pronounced role in modulating neuronal excitability through its influence on intracellular pH and bicarbonate dynamics. Its differential expression across various neuronal populations highlights its specialized functions in neuronal signaling. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the roles of CA7 in both normal brain function and in the pathophysiology of neurological disorders. A deeper understanding of CA7's molecular interactions and regulatory mechanisms will be instrumental in developing novel therapeutic strategies targeting this key neuronal enzyme.

References

Physiological Substrates of Human Carbonic Anhydrase VII: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human carbonic anhydrase VII (CA VII) is a cytosolic metalloenzyme that plays a crucial role in various physiological processes, particularly within the central nervous system. As one of the fastest enzymes known, its primary function is the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This catalytic activity is fundamental to pH regulation, CO2 transport, and the modulation of neuronal signaling pathways.[2][3] This technical guide provides a comprehensive overview of the physiological substrates of human CA VII, presenting key quantitative data, detailed experimental protocols for activity assessment, and visual representations of its involvement in cellular signaling.

Physiological Substrates and Kinetic Parameters

The principal and most well-characterized physiological substrate for human carbonic anhydrase VII is carbon dioxide (CO2) . The enzyme catalyzes the following reversible reaction:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

CA VII exhibits high catalytic efficiency for CO₂ hydration, comparable to some of the most active CA isoforms.[4] While CO₂ is the primary substrate, the enzyme's esterase activity on artificial substrates, such as p-nitrophenyl acetate (p-NPA), is often utilized for routine activity assays due to the simplicity of colorimetric detection.[5][6]

Quantitative Data on Substrate Kinetics

The following table summarizes the kinetic parameters for the interaction of human CA VII with its primary physiological substrate, carbon dioxide. These values are essential for understanding the enzyme's efficiency and for the development of kinetic models and inhibitor screening platforms.

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Assay Condition |

| CO₂ | 9.5 x 10⁵ | 12 | 1.1 x 10⁸ | 20-25 °C, pH 7.5 |

Note: Kinetic parameters can vary depending on the specific experimental conditions, including temperature, pH, and buffer composition.[7][8][9][10]

Experimental Protocols for Determining CA VII Activity

Accurate measurement of CA VII activity is fundamental for studying its physiological roles and for screening potential inhibitors or activators. Several established methods are available, each with its own advantages and limitations.

Stopped-Flow Spectrophotometry

This is a highly accurate method for measuring the rapid kinetics of CO₂ hydration catalyzed by CA VII.[11][12][13] It monitors the change in pH via a pH indicator dye as the reaction proceeds.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in pH. This pH change is monitored in real-time by observing the absorbance change of a pH indicator, such as phenol red, at its maximum absorbance wavelength (around 557-570 nm).[6][11]

Materials:

-

Stopped-flow spectrophotometer

-

Purified recombinant human CA VII

-

Assay Buffer: 50 mM HEPES, 50 mM Na₂SO₄, 50 mM MgSO₄, 0.004% (w/v) phenol red, pH 8.0[11]

-

Substrate Solution: CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water for at least 30 minutes at 4°C)[11]

-

Enzyme Dilution Buffer: Assay Buffer without phenol red

Procedure:

-

Equilibrate the stopped-flow instrument and all solutions to the desired temperature (e.g., 25°C).

-

Prepare a series of dilutions of the purified CA VII in the enzyme dilution buffer.

-

Load one syringe of the stopped-flow apparatus with the assay buffer containing the enzyme and the other syringe with the CO₂-saturated water.

-

Rapidly mix the two solutions and initiate data acquisition.

-

Monitor the decrease in absorbance at 570 nm over time.

-

The initial rate of the reaction is determined from the linear phase of the absorbance change.

-

Repeat the measurement for different enzyme concentrations and a blank (without enzyme).

-

Calculate the enzyme activity based on the rate of pH change.

Wilbur-Anderson Assay (Electrometric Method)

This classical method measures the time required for the pH of a buffer to drop from 8.3 to 6.3 upon the addition of CO₂-saturated water, both in the presence and absence of the enzyme.[14][15][16]

Principle: The assay quantifies the enzyme's ability to accelerate the pH drop caused by CO₂ hydration. The activity is expressed in Wilbur-Anderson Units (WAU).

Materials:

-

pH meter with a fast-response electrode

-

Constant temperature bath (0-4°C)

-

Reaction Vessel (e.g., a 20 mL beaker)

-

Buffer: 0.02 M Tris-HCl, pH 8.3

-

Substrate: CO₂-saturated water (prepared at 0-4°C)[16]

-

Purified CA VII solution

Procedure:

-

Equilibrate the buffer and CO₂-saturated water to 0-4°C.

-

Blank Measurement (T₀):

-

Pipette 6.0 mL of the chilled Tris-HCl buffer into the reaction vessel.

-

Place the pH electrode in the buffer and allow it to stabilize.

-

Rapidly add 4.0 mL of the chilled CO₂-saturated water and simultaneously start a stopwatch.

-

Record the time (T₀) required for the pH to drop from 8.3 to 6.3.[16]

-

-

Enzyme-catalyzed Measurement (T):

-

Pipette 6.0 mL of the chilled Tris-HCl buffer into a clean reaction vessel.

-

Add a known amount of the CA VII enzyme solution (e.g., 0.1 mL).

-

Place the pH electrode in the solution.

-

Rapidly add 4.0 mL of the chilled CO₂-saturated water and start the stopwatch.

-

Record the time (T) required for the pH to drop from 8.3 to 6.3.[16]

-

-

Calculation of Wilbur-Anderson Units (WAU):

-

WAU = (T₀ - T) / T

-

Colorimetric Assay using Phenol Red

This is a modification of the Wilbur-Anderson assay that uses a spectrophotometer to monitor the pH change, offering higher throughput and smaller sample volumes.[6][17][18]

Principle: Similar to the stopped-flow method, this assay relies on the color change of phenol red to indicate the pH drop resulting from CO₂ hydration.

Materials:

-

Temperature-controlled UV/Vis spectrophotometer

-

Cuvettes

-

Reaction Buffer: 20 mM Tris, 100 µM phenol red, pH 8.3[6]

-

Substrate: CO₂-saturated water

-

Purified CA VII solution

Procedure:

-

Set the spectrophotometer to kinetic mode and the wavelength to 570 nm.[6]

-

Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

-

Add the reaction buffer and the enzyme solution to a cuvette.

-

Initiate the reaction by adding the CO₂-saturated water.

-

Monitor the decrease in absorbance at 570 nm over time.

-

The rate of the reaction is determined from the slope of the linear portion of the absorbance curve.

-

A blank reaction without the enzyme should be run for comparison.

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway involving CA VII

CA VII plays a significant role in modulating GABAergic neurotransmission.[19][20] By catalyzing the formation of bicarbonate, CA VII influences the electrochemical gradient for bicarbonate ions across the neuronal membrane. This is particularly important for the function of GABA-A receptors, which are permeable to both chloride and bicarbonate ions. In certain developmental stages and pathological conditions, the bicarbonate efflux through GABA-A receptors can lead to a depolarizing, excitatory GABAergic response.[19][20]

Caption: GABAergic signaling pathway modulated by CA VII.

Experimental Workflow for CA VII Activity Measurement

The following diagram illustrates a typical workflow for determining the kinetic parameters of CA VII using a stopped-flow spectrophotometry approach.

Caption: Workflow for determining CA VII kinetic parameters.

Conclusion

Human carbonic anhydrase VII is a vital enzyme with carbon dioxide as its primary physiological substrate. Its high catalytic efficiency is critical for maintaining pH homeostasis and modulating neuronal activity in the brain. The experimental protocols detailed in this guide provide robust methods for characterizing the enzymatic activity of CA VII, which is essential for advancing our understanding of its physiological functions and for the development of novel therapeutic agents targeting this important enzyme. The provided diagrams offer a visual framework for comprehending the role of CA VII in complex biological pathways and for planning experimental investigations.

References

- 1. uniprot.org [uniprot.org]

- 2. Carbonic anhydrases and brain pH in the control of neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Activation parameters for the carbonic anhydrase II-catalyzed hydration of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase catalyzes the hydration of CO2. The Km of carb... | Study Prep in Pearson+ [pearson.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 14. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]

- 15. 2022.igem.wiki [2022.igem.wiki]

- 16. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 17. static.igem.wiki [static.igem.wiki]

- 18. researchgate.net [researchgate.net]

- 19. embopress.org [embopress.org]

- 20. Neuronal carbonic anhydrase VII provides GABAergic excitatory drive to exacerbate febrile seizures - PMC [pmc.ncbi.nlm.nih.gov]

Carbonic Anhydrase VII: A Promising Therapeutic Target for Epilepsy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients exhibiting resistance to current therapeutic options. This necessitates the exploration of novel molecular targets for anticonvulsant drug development. Carbonic anhydrase VII (CAVII), a cytosolic isoenzyme predominantly expressed in neurons, has emerged as a compelling target. CAVII plays a crucial role in regulating neuronal pH and facilitating bicarbonate-driven GABAergic excitation, a paradoxical excitatory effect of the typically inhibitory neurotransmitter GABA that is implicated in seizure generation. This technical guide provides a comprehensive overview of CAVII as a therapeutic target for epilepsy, detailing its mechanism of action, preclinical validation, and the methodologies for its investigation.

Introduction: The Role of Carbonic Anhydrase VII in Neuronal Excitability

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1]. This seemingly simple reaction is fundamental to numerous physiological processes, including pH homeostasis, ion transport, and fluid secretion[1]. In the central nervous system (CNS), several CA isoenzymes are expressed, with distinct cellular and subcellular localizations, suggesting specialized roles in neuronal function[2].

Among these, Carbonic Anhydrase VII (CAVII) is of particular interest in the context of epilepsy due to its predominantly neuronal expression, specifically in the cytoplasm of neurons in regions like the hippocampus and cortex[2]. This localization positions CAVII to directly influence the intracellular environment of neurons and, consequently, their excitability.

The primary mechanism by which CAVII is thought to contribute to hyperexcitability and seizure generation is through its role in facilitating a paradoxical excitatory action of the neurotransmitter γ-aminobutyric acid (GABA)[3][4]. Under conditions of intense neuronal activity, such as during a seizure, the intracellular concentration of bicarbonate (HCO₃⁻) can become a significant charge carrier through GABA-A receptors. The rapid replenishment of intracellular bicarbonate, catalyzed by CAVII, sustains an outward flux of bicarbonate ions, leading to membrane depolarization instead of the typical hyperpolarization associated with GABAergic inhibition[2][3][4]. This excitatory GABAergic signaling can exacerbate neuronal firing and contribute to the propagation of seizure activity.

Signaling Pathways and Logical Relationships

The involvement of CAVII in neuronal hyperexcitability can be visualized through a signaling pathway that links its enzymatic activity to altered neuronal membrane potential.

The logical relationship between CAVII activity and seizure susceptibility can be summarized as follows:

Preclinical Validation of CAVII as a Therapeutic Target

Evidence from preclinical studies strongly supports the role of CAVII in epilepsy and the potential of its inhibition as a therapeutic strategy.

Genetic Models

Studies using knockout mice have been instrumental in elucidating the function of CAVII. Mice lacking the gene for CAVII (Car7) exhibit a significant resistance to seizures in certain models. For instance, in a model of febrile seizures, CAVII knockout mice showed a complete absence of electrographic seizures, highlighting the critical role of this enzyme in seizure generation in this context[3][4][5][6].

Pharmacological Inhibition

A number of sulfonamide-based inhibitors have been shown to target carbonic anhydrases. While many of these are non-selective, efforts are underway to develop inhibitors with greater selectivity for CAVII. Preclinical studies with both non-selective and more selective CAVII inhibitors have demonstrated anticonvulsant effects in various animal models of epilepsy.

Quantitative Data on CAVII Inhibition and Anticonvulsant Activity

The following tables summarize key quantitative data from studies on CAVII inhibitors.

Table 1: Inhibition Constants (Kᵢ) of Selected Sulfonamides Against Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (CAVII vs CAII) | Reference |

| Acetazolamide (AAZ) | 250 | 12 | 2.5 | 25 | 5.7 | 4.8 | [7] |

| Ethoxzolamide (EZA) | 80 | 10 | 0.8 | 30 | 6.3 | 12.5 | [8] |

| Topiramate (TPM) | 3,500 | 200 | 50 | 15 | 30 | 4 | [7] |

| Zonisamide (ZNS) | 4,200 | 30 | 38 | 28 | 45 | 0.79 | [7] |

| Compound 6a | 153.7 | 62.8 | 37.4 | >10000 | 55.4 | 1.68 | [8] |

| Compound 7a | 458.1 | 153.7 | 694.4 | >10000 | 113.2 | 0.22 | [8] |

Table 2: Anticonvulsant Activity of CAVII Inhibitors in Preclinical Models

| Compound | Animal Model | Seizure Test | Dose | Effect | Reference |

| Acetazolamide | Mouse | MES | 12.5 mg/kg | ED₅₀ = 11.8 mg/kg | [9][10] |

| Topiramate | Mouse | MES | 30 mg/kg | ED₅₀ = 33.4 mg/kg | [9] |

| Zonisamide | Mouse | MES | 25 mg/kg | ED₅₀ = 28.7 mg/kg | [9] |

| Carveol | Rat | PTZ-induced kindling | 20 mg/kg | Reduced mean seizure score and frequency | [11] |

| C-11 | Mouse | MES, s.c. PTZ, 6 Hz | Not specified | Broad-spectrum antiseizure activity | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate CAVII as a therapeutic target for epilepsy.

Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method, modified)

This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

Materials:

-

0.02 M Tris-HCl buffer, pH 8.0, chilled to 0-4°C[13]

-

CO₂-saturated water, chilled to 0-4°C (prepared by bubbling CO₂ gas through water for at least 30 minutes)[13]

-

Purified carbonic anhydrase enzyme or tissue homogenate

-

pH meter with a fast-response electrode

-

Stirred reaction vessel maintained at 0-4°C

Procedure:

-

Blank Determination:

-

Add 6.0 mL of chilled Tris-HCl buffer to the reaction vessel.

-

Add 4.0 mL of chilled CO₂-saturated water.

-

Immediately start a timer and record the time (T₀) required for the pH to drop from 8.3 to 6.3[13].

-

-

Enzyme Activity Measurement:

-

Add 6.0 mL of chilled Tris-HCl buffer to the reaction vessel.

-

Add a known amount of the enzyme solution or tissue homogenate.

-

Add 4.0 mL of chilled CO₂-saturated water.

-

Immediately start a timer and record the time (T) required for the pH to drop from 8.3 to 6.3[13].

-

-

Calculation of Enzyme Units:

-

One Wilbur-Anderson unit is calculated as: (T₀ - T) / T[13].

-

In Vivo Seizure Models

This model is used to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Electroconvulsive shock apparatus with corneal electrodes

-

0.9% saline solution

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Rodents (mice or rats)

Procedure:

-

Administer the test compound to the animal at a predetermined time before the test.

-

Apply a drop of topical anesthetic to the corneas of the animal.

-

Place the corneal electrodes on the eyes of the animal, ensuring good contact with a drop of saline.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 s in mice)[14].

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the abolition of the hindlimb tonic extension phase[14].

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated[15].

This model is used to identify compounds that can prevent clonic seizures, often associated with absence epilepsy.

Materials:

-

Pentylenetetrazol (PTZ) solution

-

Rodents (mice or rats)

-

Observation chamber

Procedure:

-

Administer the test compound to the animal at a predetermined time before the test.

-

Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) to the animal.

-

Place the animal in the observation chamber and observe for a set period (e.g., 30 minutes).

-

Score the seizure activity based on a standardized scale (e.g., Racine scale)[11]. Protection is defined as the absence of clonic seizures.

-

The ED₅₀ can be calculated based on the dose-response relationship.

Certain strains of mice (e.g., DBA/2) are genetically susceptible to seizures induced by high-intensity sound.

Materials:

-

Audiogenic seizure-susceptible mice (e.g., DBA/2)

-

A sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell or a sonicator)[16]

Procedure:

-

Administer the test compound to the mouse at a predetermined time before the test.

-

Place the mouse in the sound-proof chamber.

-

Expose the mouse to a high-intensity auditory stimulus (e.g., 120 dB) for a defined period (e.g., 60 seconds)[6][16].

-

Observe the mouse for a characteristic seizure sequence: wild running, followed by clonic and then tonic convulsions, and potentially respiratory arrest.

-

Record the latency to and the severity of each seizure phase. Anticonvulsant activity is determined by the prevention or delay of the seizure phases.

Electrophysiological Recording in Brain Slices

This in vitro technique allows for the direct measurement of neuronal activity and the effects of compounds on synaptic transmission.

Materials:

-

Vibratome for slicing brain tissue

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂

-

Recording chamber with a perfusion system

-

Micromanipulators

-

Glass microelectrodes

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Brain Slice Preparation:

-

Anesthetize the animal and rapidly dissect the brain.

-

Place the brain in ice-cold, oxygenated aCSF.

-

Use a vibratome to cut thin (e.g., 300-400 µm) slices of the brain region of interest (e.g., hippocampus).

-

Transfer the slices to a holding chamber with oxygenated aCSF to recover for at least one hour[4].

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Using a microscope and micromanipulators, position a glass microelectrode onto the surface of a neuron.

-

Establish a high-resistance seal between the electrode and the cell membrane ("giga-seal").

-

Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

-

Record spontaneous or evoked postsynaptic currents (e.g., GABAergic inhibitory postsynaptic currents, IPSCs).

-

Bath-apply a CAVII inhibitor and record the changes in the frequency and amplitude of the IPSCs to assess its effect on GABAergic transmission.

-

Drug Discovery and Development Workflow

The development of selective CAVII inhibitors for epilepsy treatment follows a structured drug discovery pipeline.

Conclusion and Future Directions

Carbonic anhydrase VII has emerged as a well-validated and promising therapeutic target for the development of novel anticonvulsant drugs. Its specific role in facilitating excitatory GABAergic signaling in neurons provides a clear mechanistic rationale for its inhibition in the treatment of epilepsy. The availability of robust preclinical models and detailed experimental protocols, as outlined in this guide, will be crucial for the continued investigation of CAVII and the development of selective inhibitors. Future research should focus on the discovery and characterization of highly selective CAVII inhibitors with favorable pharmacokinetic profiles to minimize off-target effects and maximize therapeutic efficacy. The translation of these preclinical findings into clinical applications holds the potential to provide a new class of antiepileptic drugs for patients with refractory epilepsy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Neuronal carbonic anhydrase VII provides GABAergic excitatory drive to exacerbate febrile seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Approaches to Design Enzyme Inhibitors.pptx [slideshare.net]

- 6. Pharmacokinetic analysis of selective TRPV2 inhibitor SET2 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Item - The 50% inhibitory concentration (IC50, µM) values for DPP4 inhibitor treatment in SW620, HCT116, SW480, and Caco2 colorectal cancer cells for 48 hours. Values are expressed as the meanâ±âSD of three independent experiments in duplicates (nâ=â6). - Public Library of Science - Figshare [plos.figshare.com]

- 10. Carveol Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rational Structure-Based Inhibitor Design [creative-enzymes.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. fortunejournals.com [fortunejournals.com]

The Protective Role of Carbonic Anhydrase VII Against Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the emerging role of Carbonic Anhydrase VII (CA-VII) in cellular protection against oxidative stress. It consolidates key findings on its mechanism of action, summarizes quantitative data from pivotal studies, details experimental methodologies, and visualizes the involved signaling pathways and experimental workflows.

Introduction: Beyond Catalysis - A Novel Protective Function

Carbonic Anhydrase VII (CA-VII) is a cytosolic enzyme belonging to the α-carbonic anhydrase family, primarily known for its efficient catalysis of the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] It is highly expressed in tissues with high oxygen consumption rates, such as the brain, liver, and skeletal muscle.[1][2] Recent research has unveiled a non-catalytic, protective function of CA-VII against oxidative stress, positioning it as a potential therapeutic target for conditions associated with oxidative damage.[2][3][4]

Under conditions of oxidative stress, the cellular balance between reactive oxygen species (ROS) production and antioxidant defenses is disrupted, leading to damage of lipids, proteins, and DNA.[5][6] This can trigger apoptotic cell death.[7] CA-VII has been shown to mitigate this damage and protect cells from apoptosis induced by oxidative agents.[2][8]

Mechanism of Protection: The Role of Reactive Cysteines

The protective effect of CA-VII is not linked to its enzymatic activity but rather to the presence of reactive cysteine residues on its surface.[2][9] These cysteine residues act as sacrificial targets for oxidative modifications, thereby shielding other essential cellular proteins from irreversible damage.[2][10]

The primary mechanism involves the S-glutathionylation of these reactive cysteines.[2][9] In the presence of oxidative stress, the sulfhydryl groups of specific cysteine residues in CA-VII can react with glutathione (GSH) to form a mixed disulfide.[11] This reversible modification prevents the irreversible oxidation of the cysteine residues and other cellular components.[2] Once the oxidative stress is resolved, the S-glutathionylated CA-VII can be reduced back to its original state, allowing it to participate in further protective cycles.[2]

Studies using a mutated form of CA-VII, where all cysteine residues were replaced by serines (TM-CA VII), demonstrated a complete loss of this protective function, confirming the critical role of these residues.[2][8] Notably, the catalytic activity of the mutated enzyme was identical to the wild-type, further decoupling the protective role from its enzymatic function.[2]

Signaling Pathway of CA-VII in Oxidative Stress Response

CA-VII's protective action involves the modulation of the apoptotic signaling cascade. Under oxidative stress, cells typically exhibit an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like procaspase-3 and initiator caspases like procaspase-8.[2] The expression of CA-VII counteracts these changes.

Here is a diagram illustrating the proposed signaling pathway:

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. Protective Role of Carbonic Anhydrases III and VII in Cellular Defense Mechanisms upon Redox Unbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human carbonic anhydrase VII protects cells from oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]